N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-fluorobenzamide hydrochloride
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Overview
Description
N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-fluorobenzamide hydrochloride is a useful research compound. Its molecular formula is C23H21ClFN3OS2 and its molecular weight is 474.01. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Novel Fluoro Substituted Benzo[b]pyran with Anti-Lung Cancer Activity : Research indicates the potential of fluoro-substituted compounds in lung cancer treatment. The study explored the anti-cancer activity of various synthesized compounds against human cancer cell lines (Hammam, El-Salam, Mohamed, & Hafez, 2005).
Anticancer Agents with Low Toxicity : A study on PI3K and mTOR dual inhibitors highlighted the potential of certain compounds as anticancer agents with reduced toxicity. These findings suggest the importance of such compounds in cancer treatment with minimized side effects (Xie et al., 2015).
Antimicrobial Activity
Synthesis and Antimicrobial Activity of New Pyridine Derivatives : This study demonstrated the potential of certain compounds as antimicrobial agents, highlighting their effectiveness against various bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011).
Microwave Induced Synthesis of Fluorobenzamides Containing Thiazole and Thiazolidine as Promising Antimicrobial Analogs : Researchers found that the presence of fluorine atoms in benzoyl groups enhanced the antimicrobial activity of synthesized compounds (Desai, Rajpara, & Joshi, 2013).
Neurological Applications
Synthesis and Evaluation of Novel Radioligands for Positron Emission Tomography Imaging : This study synthesized and evaluated fluoromethyl analogs of certain compounds for imaging metabotropic glutamate subtype-5 receptors (mGluR5s) in the brain. It highlights the potential use of these compounds in neurological studies and treatments (Siméon et al., 2007).
Synthesis and Evaluation of Novel Radioligands for PET Imaging of mGluR1 in Rodent Brain : The study developed novel positron emission tomography ligands for imaging metabotropic glutamate receptor type 1 (mGluR1) in the rodent brain, indicating potential applications in neuroimaging and research (Fujinaga et al., 2012).
Miscellaneous Applications
Discovery of New Apoptosis-Inducing Agents for Breast Cancer : This research focused on the synthesis and evaluation of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives for inducing apoptosis in breast cancer cells. The compounds showed potential as anticancer therapeutics (Gad et al., 2020).
Thiazole and Isothiazole Ring–Containing Compounds in Crop Protection : A study on the role of thiazole and isothiazole compounds in crop protection highlighted their significance in the development of agrochemicals, demonstrating diverse applications of such compounds (Maienfisch & Edmunds, 2017).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit a wide range of biological activities. They are known to interact with various enzymes and receptors in the body. For instance, some benzothiazole derivatives have been reported to inhibit DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
The exact mode of action can vary depending on the specific benzothiazole derivative. This can lead to a variety of downstream effects, depending on the specific target and the nature of its interaction with the benzothiazole compound .
Biochemical Pathways
Benzothiazole derivatives can affect a variety of biochemical pathways. For instance, those that inhibit DprE1 can disrupt the cell wall biosynthesis pathway in Mycobacterium tuberculosis, leading to the death of these bacteria .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of benzothiazole derivatives can vary widely depending on their specific chemical structure. Some may be well absorbed and distributed throughout the body, while others may be rapidly metabolized and excreted. These properties can significantly impact the bioavailability and efficacy of these compounds .
Result of Action
The molecular and cellular effects of benzothiazole derivatives can be diverse, depending on their specific targets and mode of action. For instance, those that inhibit DprE1 can lead to the death of Mycobacterium tuberculosis cells .
Action Environment
The action, efficacy, and stability of benzothiazole derivatives can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the compound’s ability to reach its target, bind to it, and exert its effects .
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-fluorobenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3OS2.ClH/c1-2-27-12-11-16-19(13-27)30-23(26-21(28)14-7-9-15(24)10-8-14)20(16)22-25-17-5-3-4-6-18(17)29-22;/h3-10H,2,11-13H2,1H3,(H,26,28);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKZIYRSCVOMAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClFN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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